molecular formula C24H23NO3 B214303 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214303
M. Wt: 373.4 g/mol
InChI Key: ZRCMDYPMTHFTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of indole and has been synthesized using various methods.

Scientific Research Applications

1-Butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death. The compound has also been found to inhibit the expression of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. The compound has been found to have anti-cancer and anti-inflammatory properties, making it a potential treatment for several diseases. However, one limitation of using the compound in lab experiments is its synthetic nature. The compound may not accurately represent the biological processes of naturally occurring compounds, making it difficult to translate the results to clinical applications.

Future Directions

There are several future directions for research on 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of the compound in clinical trials.

Synthesis Methods

1-Butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 1-bromo-2-naphthoic acid with 1,3-dihydro-2H-indol-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with butyl lithium and acetic anhydride to obtain 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

properties

Product Name

1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

1-butyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one

InChI

InChI=1S/C24H23NO3/c1-2-3-15-25-21-14-7-6-13-20(21)24(28,23(25)27)16-22(26)19-12-8-10-17-9-4-5-11-18(17)19/h4-14,28H,2-3,15-16H2,1H3

InChI Key

ZRCMDYPMTHFTAF-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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